Boc-L-3-thienylalanine dcha

Description

Definition and Significance as an Unnatural Amino Acid Residue

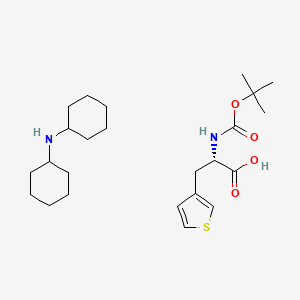

Boc-L-3-thienylalanine is classified as an unnatural amino acid, meaning it is not one of the 20 common proteinogenic amino acids. The "Boc" prefix indicates that the amino group of the L-3-thienylalanine is protected by a tert-butoxycarbonyl group. This protective group is instrumental in synthetic chemistry, as it prevents unwanted reactions at the amino group during peptide synthesis, and can be readily removed under specific acidic conditions. smolecule.com The "L" designation refers to the stereochemistry of the amino acid, indicating its specific three-dimensional arrangement. The core of the molecule, 3-thienylalanine (B8055253), replaces the side chain of a natural amino acid with a thienyl group, a five-membered aromatic ring containing a sulfur atom. This thienyl moiety is of particular interest as it can enhance the biological activity and stability of peptides into which it is incorporated. chemimpex.comsmolecule.com

Role of the Dicyclohexylammonium (B1228976) Salt in Handling and Application

The formation of a dicyclohexylammonium (DCHA) salt is a practical modification that significantly improves the handling and application of Boc-L-3-thienylalanine. chemimpex.com The dicyclohexylammonium cation is formed by the protonation of dicyclohexylamine (B1670486). This salt formation with the carboxylic acid group of the Boc-protected amino acid often results in a stable, crystalline solid. This crystalline nature facilitates purification, storage, and handling of the compound, as it is generally less prone to degradation and easier to weigh and dispense accurately compared to the free acid, which may be an oil or an amorphous solid. chemimpex.com Furthermore, the DCHA salt can enhance the solubility of the protected amino acid in certain organic solvents used in peptide synthesis. chemimpex.com

Overview of its Prominence in Contemporary Academic Research

Boc-L-3-thienylalanine dcha has garnered attention in contemporary academic research primarily due to its utility in the synthesis of peptides with modified properties. chemimpex.com Researchers utilize this compound as a building block to introduce the thienyl side chain into peptide sequences. This modification can lead to peptides with enhanced biological activity, improved stability against enzymatic degradation, and altered receptor binding affinities. chemimpex.comsmolecule.com Its applications are notable in drug discovery and development, where it has been used in the creation of enzyme inhibitors. smolecule.com For instance, it has been incorporated into inhibitors of Factor XIa, which is relevant for anticoagulation therapies, and AKT, a target in cancer therapy. smolecule.com The unique structural features of the thienyl group also make it a valuable tool in studies of protein-protein interactions and protein folding. chemimpex.com

Key Synonyms and Nomenclatural Conventions in Scientific Literature

In scientific literature, Boc-L-3-thienylalanine dicyclohexylammonium salt is referred to by several synonyms and follows standard chemical nomenclature. A comprehensive understanding of these names is crucial for literature searches and unambiguous communication.

| Type | Name |

| Common Name | This compound |

| Systematic Name | N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-3-ylpropanoic acid smolecule.com |

| Other Synonyms | Boc-L-Ala-3-(3-thienyl)-OH·DCHA, (S)-N-Boc-3-thienylalanine dicyclohexylammonium salt chemimpex.com |

| Dicyclohexylamine (S)-2-(tert-butoxycarbonylamino)-3-(thiophen-3-yl)propanoate cymitquimica.com | |

| N-tert-Butoxycarbonyl-3-thienyl-L-alanine dicyclohexylammonium salt chemicalbook.com | |

| Boc-3-(3-thienyl)-L-alanine dicyclohexylamine salt chemicalbook.com |

These various names all refer to the same chemical entity, and their usage often depends on the context and the specific conventions of a particular scientific journal or database.

Structure

2D Structure

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-3-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S.C12H23N/c1-12(2,3)17-11(16)13-9(10(14)15)6-8-4-5-18-7-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTVEJPWKBETJW-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CSC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CSC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Primary Synthetic Routes to N-α-tert-Butoxycarbonyl-L-3-Thienylalanine

The initial and crucial part of the synthesis is the creation of N-α-tert-Butoxycarbonyl-L-3-Thienylalanine. This involves introducing the tert-Butoxycarbonyl (Boc) protecting group onto the amino group of L-3-thienylalanine, a non-proteinogenic amino acid.

Stereoselective Approaches to the L-Configuration

Achieving the correct L-configuration of 3-thienylalanine (B8055253) is paramount for its application in biologically active peptides. Several stereoselective methods are employed to ensure the desired enantiopurity.

One common approach is the resolution of racemates . This can be achieved through the crystallization of diastereomeric salts. google.com Another established method is the enantioselective hydrolysis of corresponding amino acid amides using enzymes like aminopeptidases. google.com Furthermore, asymmetric synthesis from prochiral precursors is a powerful strategy. For instance, transaminase enzymes can be used for the stereoselective synthesis of optically pure chiral amines and amino acids. google.com This enzymatic approach offers high enantiomeric excess, often exceeding 99%. google.com The use of chiral auxiliaries, such as those employed in the Schöllkopf method, also allows for the stereoselective synthesis of α-amino acid esters. lmaleidykla.lt

Recent advancements in photoredox catalysis have also provided protocols for the asymmetric radical addition to imines, utilizing chiral sulfoxide (B87167) auxiliaries to generate C-centered radicals that add to sulfinyl imines in a stereocontrolled manner. chemrxiv.org Chemo-enzymatic processes, combining phenylalanine ammonia (B1221849) lyases (PALs) with a hydrodesulfurization step, have been developed for producing aliphatic L-α-amino acids from thienylacrylic acids, demonstrating perfect enantiopurity. researchgate.net

Protection Chemistry Utilizing the tert-Butoxycarbonyl (Boc) Group

The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. wikipedia.orgjk-sci.comfishersci.co.uk Its popularity stems from its stability under a wide range of conditions and its facile removal under acidic conditions. organic-chemistry.orgchemistrysteps.com

The protection reaction typically involves reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.comfishersci.co.uk This reaction can be carried out in various solvents, including water, tetrahydrofuran (B95107) (THF), or acetonitrile, and often proceeds with high yield at room temperature. fishersci.co.uk The mechanism involves the nucleophilic attack of the amine on the Boc anhydride, leading to the formation of a carbamate. jk-sci.comchemistrysteps.com

Several methods exist for this protection step:

Stirring a mixture of the amine and Boc₂O in water at ambient temperature. wikipedia.org

Heating the amine and Boc₂O in THF. wikipedia.org

Adding the amine to a mixture of sodium hydroxide (B78521) and Boc₂O in water and THF. wikipedia.org

Deprotection of the Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). jk-sci.com The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine. chemistrysteps.com

Derivatization to the Dicyclohexylammonium (B1228976) Salt Form

Once N-α-tert-Butoxycarbonyl-L-3-Thienylalanine is synthesized, it is often converted to its dicyclohexylammonium (DCHA) salt. This is achieved through a straightforward acid-base reaction where the acidic carboxylic acid group of the Boc-amino acid reacts with the basic dicyclohexylamine (B1670486). smolecule.com

Rationale for Salt Formation in Synthetic Applications

The formation of the dicyclohexylammonium salt serves several practical purposes in synthetic chemistry:

Improved Stability and Handling: The salt form often exhibits enhanced stability compared to the free acid, which can be unstable. bachem.comchemimpex.com This is particularly beneficial for compounds like hyperforin, where the DCHA salt is used to improve its limited chemical stability. nih.gov

Enhanced Crystallinity and Purification: N-protected amino acids that are oils or difficult to crystallize as free acids can often be readily purified as their DCHA salts due to their crystalline nature. bachem.com This allows for easier handling and purification, ensuring high purity of the final product. google.com

Improved Solubility: The dicyclohexylammonium salt form can improve the solubility of the compound in various solvents, facilitating its use in different chemical reactions and formulations. chemimpex.comchemimpex.com

Facilitation of Peptide Synthesis: While the salt itself is not directly used in peptide coupling, the improved purity and stability of the DCHA salt make it an excellent starting material. Before use in peptide synthesis, the free acid is easily regenerated from the salt. bachem.com

Advanced Synthetic Strategies and Optimization in Academic Contexts

Research in academic settings continually seeks to optimize the synthesis of complex molecules like Boc-L-3-thienylalanine dcha, focusing on efficiency, stereocontrol, and the development of novel methodologies.

Application of Chiral Synthesis Techniques

The principles of chiral synthesis are fundamental to producing enantiomerically pure Boc-L-3-thienylalanine. These techniques can be broadly categorized:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or sugars, to introduce the desired stereochemistry. tcichemicals.com

Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in a reaction. tcichemicals.com A notable example is the Evans aldol (B89426) reaction, which uses chiral auxiliaries to control the formation of new stereocenters. tcichemicals.com

Optical Resolution: This method separates a racemic mixture into its constituent enantiomers. tcichemicals.com This can be done by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. bachem.com

The development of engineered transaminase enzymes represents a significant advancement in asymmetric synthesis, allowing for the highly stereoselective production of chiral amines from prochiral ketones. google.com These enzymatic methods offer the advantage of high enantiomeric excess and operation under mild conditions.

Enzymatic Synthesis and Biocatalysis for Analog Production

While the direct industrial synthesis of this compound typically relies on chemical methods, biocatalysis offers a powerful and stereoselective alternative for producing the core amino acid, L-3-thienylalanine, and its analogs. nih.govfrontiersin.org Enzymes, particularly transaminases, are highly effective for the asymmetric synthesis of non-canonical amino acids. nih.gov

A key biocatalytic approach involves the transamination of a corresponding α-keto acid precursor. For instance, L-thienylalanines can be produced in enantiomerically pure form from 2-hydroxy-3-thienyl-acrylic acids through biotransformation. google.comgoogle.com This process uses the enol form of the keto acid as a substrate for a transaminase enzyme, with an amino donor like L-aspartic acid or L-glutamic acid. google.comgoogle.com Aromatic amino acid aminotransferases, such as those isolated from E. coli, have been successfully employed for this transformation. google.com The high stereoselectivity of these enzymes ensures the production of the desired L-enantiomer, which is crucial for biological applications. nih.gov

The versatility of biocatalysis is further highlighted by the ability to engineer enzymes to accept a wider range of substrates, enabling the production of diverse amino acid analogs. researchgate.netnih.gov For example, engineered tryptophan synthase (TrpB) has been shown to catalyze reactions with nucleophiles other than indole, opening pathways for creating novel amino acids. researchgate.net Similarly, pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes are widely used and can be optimized through directed evolution to synthesize various non-canonical amino acids with high precision. nih.gov

The general workflow for producing a protected analog like Boc-L-3-thienylalanine via a chemoenzymatic route would involve:

Biocatalytic Synthesis : Enzymatic conversion of a thienyl-containing keto-acid to L-3-thienylalanine.

Protection and Salt Formation : Chemical protection of the amino group with a di-tert-butyl dicarbonate (Boc-anhydride) followed by crystallization with dicyclohexylamine (dcha) to yield the stable, solid product. nih.gov

Table 1: Key Enzyme Classes in Non-Canonical Amino Acid Synthesis

| Enzyme Class | Reaction Type | Substrate Example | Product Example | Relevance |

| Aminotransferases (Transaminases) | Reductive Amination | 2-Oxo-3-(thien-3-yl)propanoic acid | L-3-thienylalanine | Direct, highly stereoselective route to the core amino acid. nih.gov |

| Amino Acid Dehydrogenases (AADHs) | Reductive Amination | α-keto acids | α-amino acids | Reversible reaction, requires cofactor regeneration (NADH/NADPH). frontiersin.org |

| Tryptophan Synthase (TrpB) Mutants | β-substitution | Serine + Thiophene (B33073) analog | L-3-thienylalanine analog | Potential for novel analog synthesis by expanding substrate scope. researchgate.net |

| Amino Acid Oxidases (AAOs) | Oxidative Deamination | D/L-amino acids | α-keto acids | Used for producing keto-acid precursors or in deracemization schemes. frontiersin.org |

This table presents enzyme classes applicable to the synthesis of non-canonical amino acids, with L-3-thienylalanine as a representative target.

Scale-Up Considerations for Research and Development

Transitioning the synthesis of a specialized building block like this compound from laboratory discovery to research and development (R&D) scale (grams to kilograms) presents several challenges. The primary goal is to develop a robust, reproducible, and cost-effective process that consistently delivers a high-purity product. sigmaaldrich.comaltabioscience.com

Key considerations include:

Process Robustness and Safety : The synthetic route must be optimized to minimize side reactions and ensure safety. For instance, if using phosgene (B1210022) derivatives for N-carboxyanhydride (NCA) synthesis as an alternative strategy, the high toxicity necessitates specialized handling and equipment, making in-situ generation methods more attractive for safety on a larger scale. researchgate.net

Solvent Selection and Environmental Impact : The choice of solvents is critical. Halogenated solvents like dichloromethane (DCM), while effective, are environmentally hazardous and should be replaced with greener alternatives where possible. iris-biotech.deinternational-biopharma.com Solvents must also be chosen to ensure the solubility of reactants and intermediates while facilitating purification of the final product.

Purification and Impurity Profile : Achieving high chemical and enantiomeric purity is paramount for peptide synthesis building blocks. grace.com Impurities can interfere with subsequent peptide coupling steps, leading to failed sequences or complex purification challenges for the final peptide. altabioscience.com Scale-up requires moving from laboratory-scale chromatography to more industrial methods like crystallization, which is a key advantage of the dcha salt form.

Supply Chain and Raw Material Cost : The cost and availability of starting materials, such as the initial thienyl aldehyde or derivative, significantly impact the final cost of the building block. iris-biotech.depharmaceutical-networking.com For R&D scale, a reliable supply chain for these precursors is essential.

Consistency and Quality Control : Manufacturing processes must be carefully controlled to ensure batch-to-batch consistency. grace.com This includes monitoring reaction parameters (temperature, time, stoichiometry) and establishing rigorous quality control tests for the final product, including NMR, HPLC (for purity), and chiral HPLC (for enantiomeric excess).

The development of a scalable process often involves a multidisciplinary team with expertise in process chemistry, analytical chemistry, and chemical engineering to ensure a smooth transition from the bench to pilot-scale production. international-biopharma.com

Postsynthetic Modifications and Functionalization of Derived Peptides

Once Boc-L-3-thienylalanine is incorporated into a peptide sequence via SPPS, the thienyl side chain offers a unique handle for postsynthetic modification. This allows for the late-stage diversification of peptides, enabling the creation of peptide libraries or the introduction of labels, cross-linkers, or other functionalities without having to synthesize each analog from scratch. researchgate.netresearchgate.net

The most powerful strategy for modifying the thienyl ring is through transition-metal-catalyzed C–H functionalization. acs.org The electron-rich nature of the thiophene ring makes it a suitable substrate for such reactions.

Key C–H Functionalization Reactions:

Arylation : Palladium-catalyzed C–H arylation can be used to couple aryl halides to the thienyl ring, creating biaryl linkages. acs.org This is particularly useful for creating constrained peptide architectures or for structure-activity relationship (SAR) studies. These reactions can be directed to specific positions on the thiophene ring based on the catalyst and directing group strategy used.

Olefination/Alkenylation : The thienyl side chain can be modified with alkenes, such as styrenes, via Pd-catalyzed C–H activation. ntu.ac.uknih.gov This introduces new points of functionality and can alter the peptide's conformational properties.

Borylation : Iridium-catalyzed C–H borylation can install a boronic ester onto the thienyl ring. This functionalized peptide can then undergo subsequent Suzuki-Miyaura cross-coupling reactions, providing a versatile two-step method for diversification. acs.org Research has shown that thienylalanine can undergo diborylation at the 2- and 5-positions. acs.org

These C–H activation methods are often compatible with unprotected peptide functionalities, making them highly efficient for late-stage modifications. researchgate.net The choice of catalyst and reaction conditions can provide regioselective functionalization, targeting specific C–H bonds on the thiophene ring while leaving other aromatic residues like phenylalanine or tyrosine untouched. dntb.gov.ua

Table 2: Representative Postsynthetic Modifications of Thienylalanine-Containing Peptides

| Modification Type | Catalyst/Reagent | Functional Group Introduced | Potential Application | Reference |

| C-H Arylation | Palladium (Pd) catalyst, Aryl halide | Aryl group | Peptide stapling, SAR studies | researchgate.netacs.org |

| C-H Olefination | Palladium (Pd) catalyst, Alkene | Alkenyl group | Introducing reactive handles, altering conformation | ntu.ac.uknih.gov |

| C-H Borylation | Iridium (Ir) catalyst, B2Pin2 | Boronic ester (-Bpin) | Platform for further cross-coupling reactions | acs.org |

| C-H Acylation | Palladium (Pd) catalyst, Aldehyde | Acyl group | Modifying electronic properties, introducing ketones | dntb.gov.ua |

This table summarizes potential C-H functionalization reactions applicable to the thienyl side chain of L-3-thienylalanine after its incorporation into a peptide.

Applications in Peptide Synthesis and Peptidomimetic Design

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for creating peptides on a solid support. scispace.com The process involves the sequential addition of amino acids to a growing peptide chain that is attached to a resin. peptide.com

In SPPS, Boc-L-3-thienylalanine dcha is used as a protected amino acid building block. chemimpex.commdpi.com The tert-butoxycarbonyl (Boc) group protects the α-amino group of the thienylalanine, preventing unwanted reactions during the coupling of amino acids. peptide.com This temporary protecting group is a key feature of the Boc/Bzl protection strategy in SPPS. peptide.com The dcha salt needs to be converted to the free acid before it can be used in peptide coupling reactions. peptide.com The incorporation of 3-thienylalanine (B8055253) can be a crucial step in the synthesis of peptides with specific biological functions. mdpi.com

Key Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Typically Protects | Deprotection Conditions |

|---|---|---|---|

| tert-butoxycarbonyl | Boc | α-Amino group | Moderate acid (e.g., TFA) peptide.com |

| Benzyl | Bzl | Side chains | Strong acid (e.g., HF) peptide.com |

| 9-fluorenylmethyloxycarbonyl | Fmoc | α-Amino group | Base (e.g., piperidine) peptide.com |

Orthogonal protection schemes are crucial in SPPS as they allow for the selective removal of one type of protecting group without affecting others. peptide.com The Boc group is acid-labile and is typically removed with a moderate acid like trifluoroacetic acid (TFA). peptide.comorganic-chemistry.org This deprotection step exposes the N-terminal amine, allowing for the coupling of the next amino acid in the sequence. peptide.com While the Boc/Bzl strategy is not strictly orthogonal because both groups are removed by acid, the difference in acid strength required for their removal allows for practical application. peptide.com The Fmoc/tBu strategy, in contrast, is a true orthogonal system where the Fmoc group is base-labile and the tBu and other side-chain protecting groups are acid-labile. peptide.com For more complex peptide modifications, such as side-chain cyclization, other protecting groups like Dde or ivDde can be used, which are cleaved by hydrazine. sigmaaldrich.com

Common Deprotection Reagents in SPPS

| Reagent | Protecting Group Removed | Typical Conditions |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Boc, tBu, Trt peptide.comgoogle.com | 50% in DCM peptide.com |

| Piperidine | Fmoc sigmaaldrich.com | 20% in DMF sigmaaldrich.com |

| Hydrazine | Dde, ivDde sigmaaldrich.com | 2% in DMF sigmaaldrich.com |

| FeCl3 | Boc researchgate.net | Mild Lewis acid conditions researchgate.net |

Utilization in Solution-Phase Peptide Synthesis

This compound is also employed in solution-phase peptide synthesis. researchgate.netnih.gov This classical method involves the coupling of amino acids in a homogenous solution. While it can be more time-consuming than SPPS, it is suitable for large-scale synthesis of peptides. researchgate.net In this approach, the protected amino acid, Boc-L-3-thienylalanine, is activated and then reacted with the free amino group of another amino acid or peptide fragment in solution. nih.gov A recent development has shown that iron(III) chloride (FeCl3) can be used for the mild deprotection of the Boc group in solution-phase synthesis, offering a more environmentally friendly alternative to traditional methods. researchgate.net

Engineering of Peptidomimetics and Novel Peptide Analogs

The incorporation of unnatural amino acids like 3-thienylalanine is a key strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved properties. chemimpex.comnih.gov

The thienyl side chain of 3-thienylalanine can influence the conformational properties of peptides. researchgate.net By introducing this non-natural amino acid, researchers can create peptides with more defined and stable secondary structures, such as helices or sheets. nih.govacs.org This conformational stability is often linked to increased resistance to enzymatic degradation and a more favorable pharmacological profile. mdpi.com For example, replacing natural amino acids with unnatural ones has been shown to enhance the helical structure of peptides when they interact with lipid membranes. acs.org

The unique electronic and steric properties of the thiophene (B33073) ring in 3-thienylalanine can lead to enhanced binding affinity and selectivity for specific biological targets. chemimpex.commdpi.com By strategically placing this amino acid within a peptide sequence, it is possible to modulate the peptide's interaction with receptors or enzymes. chemimpex.com For instance, the incorporation of thienylalanine has been used to develop potent inhibitors of enzymes involved in diseases like cancer and for creating antagonists for G-protein coupled receptors. smolecule.comnih.gov This approach allows for the fine-tuning of a peptide's biological activity, leading to the development of more effective and selective therapeutic agents. mdpi.comnih.gov

Incorporating Non-Natural Amino Acid Residues for Novel Properties

The substitution of natural amino acids with non-natural counterparts like L-3-thienylalanine is a key strategy in medicinal chemistry to develop peptides with improved characteristics. nih.gov The thienyl group, a sulfur-containing aromatic ring, can introduce significant changes to a peptide's conformation, stability, and interaction with biological targets. chemimpex.com

Enhanced Biological Activity and Stability:

The incorporation of unnatural amino acids can enhance the metabolic stability of peptides by making them resistant to degradation by proteases. nih.gov For instance, the peptidomimetic therapeutic Icatibant includes L-2-thienylalanine (a structural isomer of L-3-thienylalanine) to improve its resistance to degradation. nih.govnih.gov This increased stability often translates to a longer half-life and improved bioactivity. nih.gov

Modulation of Receptor Binding:

The thienyl moiety of L-3-thienylalanine can alter the binding affinity and selectivity of a peptide for its target receptor. chemimpex.com The electronic properties of the thiophene ring, which differ from the phenyl ring of phenylalanine, can lead to different non-covalent interactions, such as altered π-stacking, which can be crucial for molecular recognition.

Research Findings on Thienylalanine Incorporation:

| Peptide/Protein | Modification | Observed Effect |

| Amyloid β peptide fragment | Phenylalanine residues replaced with 2-thienylalanine | Improved conductance compared to the native sequence. researchgate.net |

| Endomorphin-1 analogues | Introduction of α-methylene-β-amino acids at positions 3 and/or 4 | High affinity for the μ-opioid receptor and increased stability in mouse brain homogenates. researchgate.net |

| Icatibant | Contains L-2-thienylalanine | Resistance to degradation, used to treat acute attacks of hereditary angioedema. nih.govnih.gov |

Development of Protein Engineering Techniques Incorporating Unnatural Amino Acids

The site-specific incorporation of unnatural amino acids (UAAs) like thienylalanine into proteins is a powerful tool in protein engineering. This has been made possible by the development of techniques that expand the genetic code and engineer the cellular machinery responsible for protein synthesis.

Expanding the Genetic Code for Site-Specific Incorporation

Expanding the genetic code involves repurposing a codon, typically a stop codon like the amber codon (UAG), to encode a UAA. wikipedia.org This requires an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. wikipedia.org The orthogonal aaRS specifically recognizes the UAA and attaches it to the corresponding orthogonal tRNA, which in turn recognizes the reassigned codon on the messenger RNA (mRNA) during translation. wikipedia.org This allows for the precise insertion of the UAA at a specific site within a protein's sequence. nih.gov

This methodology has been successfully applied in various organisms, including E. coli, yeast, and mammalian cells, to incorporate a wide range of UAAs with novel chemical and physical properties. nih.gov

Directed Evolution of Aminoacyl-tRNA Synthetases for Thienylalanine Recognition

A key challenge in expanding the genetic code is developing an aminoacyl-tRNA synthetase that is highly specific for the desired UAA and does not cross-react with endogenous amino acids. Directed evolution has emerged as a powerful strategy to engineer these synthetases. nih.govnih.gov

This process typically involves creating a library of mutant aaRSs and then using a selection system to identify variants that can efficiently and specifically charge the target UAA onto its cognate tRNA. broadinstitute.org Techniques like phage-assisted continuous evolution (PACE) have been employed to rapidly evolve highly active and selective orthogonal aaRSs. broadinstitute.org For instance, a promiscuous Methanocaldococcus jannaschii tyrosyl-tRNA synthetase variant was evolved to be highly specific for the incorporation of p-iodo-L-phenylalanine. broadinstitute.org Similar strategies can be adapted to develop synthetases that recognize thienylalanine.

The successful in vivo incorporation of 3-thienylalanine in place of phenylalanine into a recombinant protein has been demonstrated in Escherichia coli. acs.org This was achieved by providing the amino acid analog to the cells during protein expression. acs.org

Key Components for Site-Specific Incorporation:

| Component | Function |

| Unnatural Amino Acid (UAA) | Provides novel chemical or physical properties to the protein. |

| Unused Codon | A codon (e.g., amber stop codon) reassigned to encode the UAA. wikipedia.org |

| Orthogonal tRNA | Recognizes the reassigned codon on the mRNA. wikipedia.org |

| Orthogonal Aminoacyl-tRNA Synthetase (aaRS) | Specifically attaches the UAA to the orthogonal tRNA. wikipedia.org |

Structure Activity Relationship Sar Studies and Ligand Discovery

Systematic Application in Peptide Library Generation

The incorporation of Boc-L-3-thienylalanine into peptide libraries is a powerful strategy for the discovery of novel ligands and the optimization of existing peptide-based therapeutics. The Boc (tert-butoxycarbonyl) protecting group facilitates its use in standard solid-phase peptide synthesis protocols.

By systematically incorporating L-3-thienylalanine at each position of a lead peptide sequence and screening the resulting sub-libraries for activity, researchers can deconvolute the importance of each position. A significant increase or decrease in activity when L-3-thienylalanine is at a particular position provides crucial information about the steric, electronic, and hydrophobic requirements of the target receptor at that specific subsite. This iterative process allows for the rapid identification of active sequences from a vast combinatorial space.

Table 1: Example of a Positional Scanning Library Design Incorporating L-3-thienylalanine (Thi)

| Library Position 1 | Library Position 2 | Library Position 3 | Library Position 4 |

| Thi -X-X-X | X-Thi -X-X | X-X-Thi -X | X-X-X-Thi |

| A-X-X-X | X-A-X-X | X-X-A-X | X-X-X-A |

| C-X-X-X | X-C-X-X | X-X-C-X | X-X-X-C |

| ... | ... | ... | ... |

| Y-X-X-X | X-Y-X-X | X-X-Y-X | X-X-X-Y |

Where 'X' represents a mixture of standard amino acids.

Following the identification of a hit from a library screen or a naturally occurring peptide ligand, single amino acid substitution studies are performed to fine-tune the sequence and probe for critical functional motifs. In this context, L-3-thienylalanine can be used as a substitute for natural aromatic amino acids like phenylalanine, tyrosine, or tryptophan. This "thienylalanine scanning" can reveal important insights into the nature of the ligand-receptor interaction.

For instance, replacing a phenylalanine with L-3-thienylalanine and observing the effect on biological activity can help determine if a simple aromatic ring is sufficient for activity or if specific electronic properties of the phenyl ring are required. The thienyl group, being a bioisostere of the phenyl group, has a similar size but different electronic and hydrophobic characteristics. An increase in potency upon substitution might suggest that the thienyl moiety's specific electronic distribution or its potential for different types of interactions (e.g., sulfur-aromatic interactions) is favorable for binding. Conversely, a decrease in activity would indicate that the specific properties of the original amino acid are crucial.

Elucidation of Conformational Preferences and Molecular Interactions

The three-dimensional structure of a peptide is intrinsically linked to its biological function. The introduction of a non-natural amino acid like L-3-thienylalanine can significantly influence the peptide's conformational preferences and its interactions with its biological target.

Studies involving peptides containing the analogous β-2-thienylalanine have demonstrated that these unnatural amino acids can drive the self-assembly into well-defined secondary structures, such as β-sheets, leading to the formation of amyloid fibrils. nih.gov Molecular dynamics simulations, often constrained by experimental data from 2D-NMR spectroscopy, have revealed that peptides incorporating thienylalanine can adopt folded, turn-like structures in solution. nih.gov These conformations are often stabilized by hydrophobic interactions between the aromatic thienyl side chains. nih.gov The conformational properties of thienylalanine are understood to be similar to its 2-thienyl and 3-thienyl analogues, suggesting that L-3-thienylalanine would also induce specific secondary structures. nih.gov The analysis of peptides containing dehydroamino acids has also shown that the introduction of an L-amino acid at the C-terminus can favor helical conformations. researchgate.net

Investigation of the Thienyl Moiety's Influence on Ligand-Receptor Binding

The thienyl group of L-3-thienylalanine possesses unique physicochemical properties that can influence how a peptide ligand binds to its receptor. As a bioisostere of the phenyl ring, it allows for the probing of aromatic interactions at the binding site.

The key differences lie in the electronic distribution and the presence of the sulfur atom. The thiophene (B33073) ring is an electron-rich aromatic system, which can lead to stronger π-π stacking interactions with aromatic residues in the receptor's binding pocket compared to phenylalanine. Furthermore, the sulfur atom can participate in non-covalent interactions, such as sulfur-aromatic and cation-π interactions, which are not possible with a phenyl group.

In a study on the self-assembly of a peptide containing β-2-thienylalanine, it was noted that the thienyl residues confer interesting electronic properties due to charge delocalization and π-stacking. nih.gov These properties are crucial for driving the self-assembly process and are indicative of the types of interactions the thienyl moiety can engage in within a receptor binding site. The replacement of natural aromatic residues with L-3-thienylalanine can therefore be used to modulate the binding affinity and specificity of a peptide ligand.

Rational Design Principles for Bioactive Agents

The insights gained from SAR studies, conformational analysis, and understanding of molecular interactions involving L-3-thienylalanine can be applied to the rational design of novel bioactive agents. researchgate.netresearchgate.net The goal of rational design is to create molecules with improved properties such as increased potency, selectivity, and metabolic stability.

Incorporating L-3-thienylalanine into a peptide sequence can be a deliberate design choice to:

Improve Selectivity: The unique shape and electronic profile of the thienyl group may allow for a better fit into the binding pocket of the desired target over related off-targets, thus improving selectivity.

Increase Proteolytic Stability: The introduction of unnatural amino acids can make peptides less susceptible to degradation by proteases, thereby increasing their in vivo half-life.

Table 2: Principles for Rational Design Using L-3-thienylalanine

| Design Principle | Rationale | Potential Outcome |

| Aromatic Bioisosterism | Replace Phe, Tyr, or Trp to probe the role of the aromatic side chain. | Determine the importance of specific electronic and steric features for binding. |

| Enhancing π-π Stacking | The electron-rich thienyl ring can enhance stacking interactions with aromatic receptor residues. | Increased binding affinity and potency. |

| Introducing Novel Interactions | The sulfur atom can participate in sulfur-aromatic or cation-π interactions. | Improved binding specificity and affinity. |

| Modulating Conformational Rigidity | The thienylalanine residue can induce specific secondary structures (e.g., turns, helices). | Pre-organization of the peptide for optimal receptor binding, leading to higher affinity. |

| Improving Metabolic Stability | Unnatural amino acids can hinder recognition and cleavage by proteases. | Longer in vivo half-life and improved therapeutic potential. |

By applying these principles, medicinal chemists can strategically utilize Boc-L-3-thienylalanine dcha to develop new and improved peptide-based drugs.

Biochemical and Structural Biology Research

Probing Protein Structure-Function Dynamics Through Peptide Integration

While direct studies extensively detailing the use of L-3-thienylalanine for analyzing protein folding and interaction interfaces are not widely present in the available literature, the principles of using non-natural amino acids as probes are well-established. The substitution of canonical amino acids like phenylalanine with analogs such as L-3-thienylalanine is a common strategy to investigate these dynamics.

The folding of proteins into their functional three-dimensional structures is a complex process dictated by the amino acid sequence. Introducing a non-natural amino acid like L-3-thienylalanine can serve as a localized probe to study these pathways. The altered hydrophobicity and aromaticity of the thienyl group compared to a phenyl group can influence local secondary structure propensities and long-range interactions that stabilize the folded state. By comparing the folding kinetics and thermodynamic stability of the native protein versus the thienylalanine-containing variant, researchers can infer the role of specific residue interactions in the folding landscape. For instance, if a substitution at a key hydrophobic core position significantly destabilizes the protein, it highlights the importance of the original residue's specific packing and electronic interactions for folding and stability.

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes. The interfaces of these interactions are often characterized by a few "hotspot" residues that contribute disproportionately to the binding energy. Replacing a key phenylalanine residue at a PPI interface with L-3-thienylalanine can elucidate the structural and chemical requirements for binding. The subtle change in the side chain's size, shape, and electronic distribution can disrupt or alter the affinity of the interaction. Observing these changes helps to map the precise energetic contributions of the original residue and provides insight into the tolerance of the interface for structural modifications. This "computational alanine (B10760859) scanning" approach, extended to other analogs, is crucial for understanding the specificity of molecular recognition. semanticscholar.org

Investigating Enzyme-Substrate Recognition and Catalysis

The incorporation of L-3-thienylalanine into peptide substrates or inhibitors has been a more directly documented application, providing valuable insights into enzyme mechanisms and serving as a basis for inhibitor design.

L-3-thienylalanine can act as a substrate mimic, or analogue, for enzymes that naturally process aromatic amino acids like phenylalanine. A notable example involves Phenylalanine Hydroxylase (PAH), an enzyme that converts L-phenylalanine to L-tyrosine. Studies have utilized 3-(2-Thienyl)-L-Alanine as a competitive substrate analogue to probe the active site of human PAH. researchgate.net By observing how this modified substrate binds to the enzyme and whether it is processed, researchers can deduce critical features of the enzyme's recognition and catalytic mechanism. Such analogues are instrumental in understanding the enzyme's specificity and the role of the substrate's aromatic ring in positioning it for catalysis.

| Enzyme | Substrate Analogue | Type of Study | Finding |

| Phenylalanine Hydroxylase (PAH) | 3-(2-Thienyl)-L-Alanine | Mechanistic | Acts as a competitive substrate analogue, aiding in the characterization of the enzyme's active site. researchgate.net |

Peptides containing L-3-thienylalanine have been investigated for their inhibitory effects on various enzymes. Historical studies have shown that peptides incorporating thienylalanine can act as growth inhibitors, for example, in Escherichia coli, by interfering with metabolic pathways involving phenylalanine. nih.govresearchgate.net The principle relies on the thienylalanine-containing peptide binding to the active site of a target enzyme but not undergoing the normal catalytic reaction, thereby blocking the enzyme's function. This competitive inhibition strategy is a cornerstone of drug design. The structural differences between thienylalanine and phenylalanine can be exploited to design peptides with increased potency or selectivity for a target enzyme over others. nih.gov

| Organism/System | Peptide Type | Application | Reference |

| Escherichia coli | Peptides of thienylalanine | Growth inhibition studies | nih.gov |

| Microbiological Systems | Tripeptides of β-2-thienylalanine | Growth inhibition | researchgate.net |

Applications in Chemical Biology for Modulating Biological Systems

The use of Boc-L-3-thienylalanine dcha extends into the broader field of chemical biology, where the goal is to create novel molecules to modulate and study biological processes. The incorporation of this unnatural amino acid into peptides is a powerful tool for creating therapeutic leads and molecular probes. nih.gov The chemical handle provided by the thiophene (B33073) ring can also be used for further chemical modifications, allowing for the synthesis of peptides with novel functionalities. The development of methodologies for the chemical modification of amino acids, including thienylalanine, is an active area of research aimed at expanding the chemical space available for designing bioactive peptides. acs.org

Development of Molecular Probes for Cellular Pathways

While specific studies detailing the use of this compound in the development of molecular probes are not extensively documented in publicly available literature, the incorporation of unnatural amino acids like L-3-thienylalanine is a recognized strategy for creating such probes. The thiophene ring can introduce unique spectroscopic or reactive handles into a peptide sequence. For instance, the sulfur atom in the thiophene ring can potentially be targeted for specific chemical modifications or may influence the electronic properties of the peptide, which could be exploited for probe design. The synthesis of peptides containing thienylalanine is facilitated by using protected forms like Fmoc-β-(3-thienyl)-L-alanine, a close relative of the Boc-protected version, which is widely utilized in peptide synthesis for drug development. chemimpex.com

Assessment of Receptor Activity and Signaling Mechanisms (e.g., G-protein Coupled Receptors)

The substitution of natural aromatic amino acids with L-3-thienylalanine in peptide ligands for G-protein coupled receptors (GPCRs) is a strategy employed to investigate the role of aromatic interactions in receptor binding and activation. nih.govnih.gov By comparing the activity of the native peptide with its thienylalanine-containing analogue, researchers can elucidate the importance of the size, electronics, and hydrophobicity of the aromatic side chain in molecular recognition and signal transduction. nih.gov Although direct studies on peptides containing L-3-thienylalanine acting on GPCRs are not abundant, the principle is well-established within medicinal chemistry. For instance, related heterocyclic amino acids like 3-(3-pyridyl)-L-alanine have been incorporated into peptide sequences to probe receptor interactions. guidetopharmacology.org

Advanced Analytical Characterization of Modified Biopolymers

Peptides incorporating L-3-thienylalanine, synthesized using precursors like this compound, require rigorous analytical characterization to confirm their identity, purity, and structural integrity.

Chromatographic Purification Techniques (e.g., Reversed-Phase High-Performance Liquid Chromatography)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for the purification of synthetic peptides, including those containing L-3-thienylalanine. The separation is based on the differential partitioning of the peptide between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase. The hydrophobicity of the thienylalanine residue contributes to the retention time of the peptide on the column. A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous buffer (often containing trifluoroacetic acid) is typically used to elute the peptide from the column. The purity of the collected fractions is then assessed by analytical RP-HPLC. The synthesis and purification of a related compound, β-(3-benzo[b]thienyl)-D-alanine, has been documented, with HPLC being used to establish optical purity. nih.govresearchgate.net

Table 1: Representative RP-HPLC Parameters for Peptide Purification

| Parameter | Value/Description |

| Column | C18 silica, 5 µm particle size, 100 Å pore size |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |

| Gradient | 5-95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV absorbance at 214 nm and 280 nm |

This is a general example; specific conditions will vary depending on the peptide sequence and properties.

Spectroscopic and Spectrometric Analysis (e.g., Mass Spectrometry, Circular Dichroism, Nuclear Magnetic Resonance where applicable)

Mass Spectrometry (MS): Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptide containing L-3-thienylalanine. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the incorporation of the thienylalanine residue at the correct position.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying the secondary structure of peptides in solution. The introduction of L-3-thienylalanine can influence the conformational preferences of the peptide backbone. CD spectra of peptides containing this unnatural amino acid can be compared to the native peptide to assess any structural perturbations. The thiophene chromophore itself may contribute to the CD spectrum, which needs to be considered during data analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides at the atomic level. uzh.chnmims.edu For a peptide containing L-3-thienylalanine, 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) can be used to assign the resonances of the protons and carbons, including those of the thienylalanine side chain. researchgate.netresearchgate.net NOESY experiments can reveal through-space interactions, which are crucial for determining the peptide's conformation. Chemical shift perturbations upon ligand binding can also be monitored by NMR to map the interaction surface. mdpi.com

Table 2: Spectroscopic and Spectrometric Data for a Hypothetical Peptide Containing L-3-thienylalanine

| Analytical Technique | Observed Data/Information Obtained |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ ion corresponding to the calculated molecular weight of the peptide. |

| Tandem MS (MS/MS) | Fragmentation pattern consistent with the peptide sequence, including fragments containing the thienylalanine residue. |

| Circular Dichroism (CD) | Mean residue ellipticity values at characteristic wavelengths (e.g., 190-250 nm) indicating the presence of α-helical, β-sheet, or random coil structures. |

| ¹H NMR | Characteristic chemical shifts for the protons of the thienylalanine side chain (β-protons and aromatic protons of the thiophene ring). |

| ²D NMR (e.g., NOESY) | Cross-peaks indicating spatial proximity between the thienylalanine side chain and other residues in the peptide, defining its orientation within the folded structure. |

The data presented in this table are illustrative and would be specific to a particular peptide sequence.

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of peptides containing L-3-thienylalanine, docking studies can elucidate how these modified peptides interact with their protein targets.

The process involves computationally placing the peptide into the binding site of a protein and evaluating the binding affinity using a scoring function. The thienyl group of L-3-thienylalanine can engage in various non-covalent interactions, including hydrophobic interactions, π-π stacking with aromatic residues (such as phenylalanine, tyrosine, and tryptophan), and potential sulfur-aromatic interactions. These interactions can significantly influence the binding mode and affinity of the peptide.

Detailed Research Findings:

While specific docking studies on Boc-L-3-thienylalanine dcha are not extensively documented in publicly available literature, the principles of molecular docking can be applied to understand its potential interactions. For instance, a hypothetical docking study of a tripeptide containing L-3-thienylalanine into the active site of a protease could reveal key interactions. The thiophene (B33073) ring might occupy a hydrophobic pocket, while the peptide backbone forms hydrogen bonds with the protein's active site residues.

Table 1: Illustrative Molecular Docking Results for a Thienylalanine-Containing Peptide

| Target Protein | Peptide Sequence | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Protease X | Ac-Ala-Thia-Ala-NH2 | -8.5 | Phe101, Trp123, Val150 | π-π stacking, Hydrophobic |

| Kinase Y | Ac-Leu-Thia-Val-NH2 | -7.9 | Tyr55, Leu89, Ile102 | Hydrophobic, Sulfur-Aromatic |

Note: The data in this table is illustrative and based on general principles of molecular docking, not on specific experimental results for this compound.

Homology Modeling and In Silico Mutagenesis for Structural Insightsmdpi.comnih.gov

Homology modeling, also known as comparative modeling, is used to construct an atomic-resolution model of a "target" protein from its amino acid sequence and an experimental three-dimensional structure of a related homologous protein (the "template"). researchgate.net This is particularly useful when the crystal structure of the target protein in complex with a peptide containing L-3-thienylalanine is unavailable. A model of the complex can be built based on the structure of the protein bound to a similar, canonical peptide. nih.gov

Once a homology model of the protein-peptide complex is generated, in silico mutagenesis can be performed to understand the contribution of individual amino acids to the binding affinity and specificity. acs.orgresearchgate.net This technique involves computationally mutating specific residues in the protein's binding site or in the peptide and calculating the resulting change in binding energy. For example, mutating a residue in the binding pocket that interacts with the thienyl group to a smaller or larger residue can reveal the importance of shape complementarity. Alanine (B10760859) scanning, where residues are systematically mutated to alanine, is a common approach to identify "hot spots" in the protein-peptide interface. ias.ac.inproteogenix.scienceresearchgate.netnih.govgenscript.com

Detailed Research Findings:

While direct studies on this compound are scarce, the methodology can be illustrated. A homology model of a receptor binding a peptide with L-3-thienylalanine could be built using a template of the receptor bound to a phenylalanine-containing peptide. Subsequent in silico alanine scanning of the receptor's binding site could highlight residues crucial for accommodating the thiophene ring.

Table 2: Illustrative In Silico Alanine Scanning Results for a Protein-Thienylalanine Peptide Complex

| Mutated Residue in Protein | Change in Binding Energy (ΔΔG, kcal/mol) | Interpretation |

| Trp50 -> Ala | +3.5 | Significant loss of binding affinity, suggesting a critical π-π stacking interaction with the thienyl ring. |

| Leu88 -> Ala | +1.2 | Moderate loss of affinity, indicating a hydrophobic interaction. |

| Ser120 -> Ala | +0.2 | Minimal change, suggesting this residue is not critical for binding the thienylalanine-containing peptide. |

Note: The data in this table is illustrative and based on general principles of in silico mutagenesis, not on specific experimental results for this compound.

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a powerful tool for investigating the intrinsic properties of molecules, including their conformational preferences and reactivity. For a modified amino acid like L-3-thienylalanine, these calculations can predict the most stable conformations of the side chain and how the electronic properties of the thiophene ring influence the peptide backbone.

Conformational analysis involves calculating the energy of the molecule as a function of its dihedral angles. This can generate a potential energy surface, identifying the low-energy conformers that are most likely to be populated. The results of these calculations can provide valuable parameters for more complex simulations like molecular dynamics.

Reactivity prediction involves analyzing the electronic structure of the molecule to identify sites susceptible to chemical reactions. For the thienyl group, quantum chemical calculations can predict its aromaticity, charge distribution, and susceptibility to electrophilic or nucleophilic attack, which can be important for understanding its role in biological systems and for designing new peptidomimetics.

Detailed Research Findings:

Table 3: Illustrative Conformational Energy Profile of L-3-Thienylalanine Side Chain

| Dihedral Angle (χ1) | Relative Energy (kcal/mol) |

| 60° (gauche+) | 0.5 |

| 180° (anti) | 0.0 |

| -60° (gauche-) | 0.6 |

Note: The data in this table is illustrative and based on typical energy profiles for amino acid side chains, not on specific quantum chemical calculations for L-3-thienylalanine.

Molecular Dynamics Simulations to Understand Dynamic Behavior of Modified Peptides

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. For peptides containing L-3-thienylalanine, MD simulations can reveal how this modification affects the peptide's flexibility, folding, and interaction with solvent and other molecules. nih.gov

In an MD simulation, the atoms of the system are treated as classical particles, and their trajectories are calculated by solving Newton's equations of motion. These simulations can provide detailed information about the conformational landscape of the peptide, the stability of its secondary structures (e.g., α-helices and β-sheets), and the dynamics of its binding to a protein target. The inclusion of non-canonical amino acids like L-3-thienylalanine can alter the conformational preferences of the peptide backbone and introduce new, stable folded structures. byu.edumdpi.com

Detailed Research Findings:

Table 4: Illustrative Root Mean Square Deviation (RMSD) from an MD Simulation of a Thienylalanine-Containing Peptide

| Simulation Time (ns) | RMSD of Peptide Backbone (Å) | Interpretation |

| 0 | 0.0 | Starting conformation |

| 10 | 1.5 | Initial equilibration |

| 50 | 2.1 | Stable folded conformation |

| 100 | 2.2 | The peptide maintains a stable conformation over time |

Note: The data in this table is illustrative and represents a typical outcome for a stable peptide in an MD simulation, not specific results for a peptide containing L-3-thienylalanine.

Emerging Research Avenues and Future Prospects

Advancements in High-Throughput Synthesis and Screening Methodologies

The exploration of the vast chemical space of peptides requires efficient methods for their synthesis and screening. High-throughput techniques are essential for rapidly generating and evaluating large libraries of peptides containing non-canonical amino acids like L-3-thienylalanine.

Detailed Research Findings:

Advancements in automated synthesis and combinatorial chemistry are significantly accelerating the pace of peptide research.

Automated Solid-Phase Peptide Synthesis (SPPS): Modern automated peptide synthesizers, including those with microwave-assisted heating, have drastically reduced the time required for peptide synthesis. americanpeptidesociety.orgcreative-peptides.comnih.govnih.govformulationbio.comnih.gov These instruments allow for the efficient and reliable incorporation of Boc-L-3-thienylalanine dcha into peptide sequences. The use of robotic platforms enables the parallel synthesis of numerous peptides, facilitating the creation of peptide libraries.

Split-and-Pool Synthesis: This powerful combinatorial method allows for the generation of vast "one-bead-one-compound" peptide libraries. nih.govwikipedia.orgnih.govresearchgate.netamericanpeptidesociety.org By incorporating this compound as one of the building blocks in a split-and-pool synthesis, libraries with immense diversity can be created.

Microarray-Based Screening: Peptide microarrays allow for the high-throughput screening of thousands of peptides for their binding affinity to a specific target protein. Peptides containing L-3-thienylalanine can be synthesized in situ on a microarray chip or spotted onto its surface. This enables the rapid identification of lead compounds from large libraries.

| Methodology | Description | Application with this compound | Key Advantages |

| Automated SPPS | Robotic systems for the stepwise synthesis of peptides on a solid support. | Rapid and reliable synthesis of individual peptides and small libraries. | High purity, reproducibility, and reduced manual labor. |

| Split-and-Pool Synthesis | A combinatorial method for generating large libraries of compounds on beads. | Creation of diverse peptide libraries for screening and drug discovery. | Exponential increase in library size with each synthetic step. |

| Microarray-Based Screening | Miniaturized platform for the parallel analysis of thousands of peptides. | High-throughput identification of peptides with high binding affinity to targets. | Miniaturization, parallelism, and low sample consumption. |

Exploration in Advanced Materials Science (e.g., self-assembling peptides)

The unique properties of the thienyl group make peptides incorporating Boc-L-3-thienylalanine attractive candidates for the development of advanced biomaterials. Self-assembling peptides, in particular, can form well-ordered nanostructures with potential applications in electronics and medicine.

Detailed Research Findings:

The incorporation of thienylalanine into self-assembling peptide sequences has been shown to impart interesting electronic and morphological properties to the resulting nanomaterials.

Conductive Nanomaterials: The thiophene (B33073) ring is a well-known component of conductive polymers. Peptides containing thienylalanine can self-assemble into nanofibers and hydrogels with enhanced electronic conductivity. nih.govresearchgate.netmdpi.com This opens up possibilities for their use in bioelectronics, such as in biosensors and for tissue engineering applications where electrical stimulation is beneficial.

Hydrogel Formation: Boc-protected dipeptides and other short peptides containing aromatic residues have been shown to form hydrogels. nih.govnih.govmdpi.comresearchgate.net The incorporation of L-3-thienylalanine can influence the self-assembly process and the mechanical properties of the resulting hydrogels. These hydrogels have potential applications in drug delivery and as scaffolds for cell culture.

Peptide-Polymer Hybrids: Combining the self-assembling properties of thienyl-containing peptides with synthetic polymers through techniques like polymerization-induced self-assembly (PISA) can lead to novel hybrid nano-objects with tunable morphologies and functionalities. ibmmpeptide.com

| Material Type | Key Property | Role of L-3-Thienylalanine | Potential Application |

| Conductive Nanofibers | Electronic conductivity | The thienyl group facilitates charge transport along the peptide backbone. | Bio-integrated electronics, sensors. |

| Hydrogels | Biocompatibility, water retention | The aromatic side chain contributes to the intermolecular interactions driving self-assembly. | Drug delivery, tissue engineering scaffolds. |

| Peptide-Polymer Hybrids | Tunable morphology and function | The peptide component directs the self-assembly of the hybrid material. | Advanced drug delivery systems, diagnostics. |

Interdisciplinary Research Integrating Synthetic Chemistry and Systems Biology

The convergence of synthetic chemistry with systems biology and computational modeling is creating new paradigms for the rational design of bioactive peptides. This interdisciplinary approach allows for a more holistic understanding of peptide function and can guide the synthesis of novel molecules with desired properties.

Detailed Research Findings:

By integrating computational tools with experimental validation, researchers can more efficiently navigate the vast landscape of possible peptide sequences and modifications.

Computational Peptide Design: Computational methods, including molecular docking and molecular dynamics simulations, can be used to predict the binding affinity of peptides containing L-3-thienylalanine to a target protein. nih.govfrontiersin.orgstanford.edunih.gov These in silico approaches can prioritize which peptides to synthesize and test, saving time and resources.

Systems Biology Approaches: Systems biology aims to understand the complex interactions within biological systems. By analyzing the effects of a thienylalanine-containing peptide on a whole cellular system (e.g., through proteomics or transcriptomics), researchers can gain insights into its mechanism of action and potential off-target effects. rockwellautomation.com This information can then be used to refine the peptide's design.

Machine Learning and AI: Machine learning algorithms can be trained on existing data to predict the properties of novel peptides, including those with unnatural amino acids. siliconvalleyacs.orgnih.gov This can accelerate the discovery of peptides with specific activities and improved drug-like properties.

| Interdisciplinary Approach | Description | Application to Thienylalanine Peptides | Benefit |

| Computational Peptide Design | Using computer models to predict the structure and function of peptides. | In silico screening of virtual libraries to identify promising drug candidates. | Rational design and reduced experimental effort. |

| Systems Biology Integration | Studying the effects of peptides on complex biological networks. | Understanding the cellular pathways modulated by a bioactive peptide. | Elucidation of mechanism of action and off-target effects. |

| Machine Learning / AI | Using algorithms to learn from data and make predictions. | Predicting the bioactivity and pharmacokinetic properties of novel peptides. | Accelerated discovery and optimization of peptide therapeutics. |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing Boc-L-3-thienylalanine DCHA in synthetic chemistry workflows?

- Methodological Answer : Use nuclear magnetic resonance (NMR) to confirm structural integrity, focusing on thienyl and tert-butoxycarbonyl (Boc) group signatures. High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is critical for purity assessment. Mass spectrometry (MS) provides molecular weight validation. For stability studies, monitor hydrolysis under varying pH and temperature conditions, referencing kinetic models for Boc-protected amino acids .

Q. How does the Boc protection group influence the solubility of L-3-thienylalanine DCHA in common organic solvents?

- Methodological Answer : The Boc group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its hydrophobic tert-butyl moiety. Compare solubility profiles using gravimetric analysis under inert atmospheres. Note that DCHA counterion interactions may reduce solubility in non-polar solvents like hexane. Adjust solvent systems during peptide coupling reactions to avoid precipitation .

Q. What protocols ensure the stability of this compound during storage?

- Methodological Answer : Store at 0–6°C in airtight, light-protected containers with desiccants. Stability tests under accelerated degradation conditions (e.g., 40°C/75% relative humidity for 4 weeks) can predict shelf life. Monitor decomposition via HPLC to detect free thienylalanine or DCHA byproducts .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in peptide synthesis?

- Methodological Answer : Density functional theory (DFT) calculations can model steric and electronic effects of the thienyl group on coupling efficiency. Compare activation energies (e.g., Ea ≈ 52.7 kJ/mol for similar Boc-protected amines) to experimental kinetic data. Validate predictions using real-time reaction monitoring via in situ IR spectroscopy .

Q. What experimental strategies resolve contradictions in reported kinetic data for Boc-protected amino acid deprotection?

- Methodological Answer : Replicate studies under controlled conditions (e.g., anhydrous vs. trace water environments). Use Arrhenius plots to compare activation energies (e.g., Ea = 356.0 kJ/mol for hydrolysis of related compounds). Address discrepancies by isolating variables such as catalyst type (e.g., acid-free vs. EDC/NHS systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.